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Compound of Interest

Compound Name: Calophyllic acid

Cat. No.: B1499388

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of
Calophyllic acid, a naturally occurring pyranocoumarin with recognized biological activities.
The focus is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
(MS) for the structural elucidation and characterization of this compound. This document offers
experimental protocols and data presentation guidelines to assist researchers in their studies of
Calophyllic acid and related natural products.

Introduction to Calophyllic Acid

Calophyllic acid is a tetracyclic dipyranocoumarin isolated from plants of the Calophyllum
genus, notably Calophyllum inophyllum. It, along with its diastereomer isocalophyllic acid, has
demonstrated significant biological activities, including the stimulation of glucose uptake in
skeletal muscle cells. This activity is mediated through the activation of the
Phosphatidylinositol-3-kinase (PI13K) and Extracellular signal-regulated kinase (ERK1/2)
signaling pathways, making it a compound of interest for research in diabetes and metabolic
disorders.

Molecular Structure:
e Molecular Formula: C25H2406[1]

e Molecular Weight: 420.46 g/mol [1]
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e |[UPAC Name: (22)-3-(5-hydroxy-2,2,8,8-tetramethyl-4-oxo-3,4,9,10-tetrahydro-2H,8H-
pyrano[2,3-flchromen-6-yl)-3-phenylprop-2-enoic acid

Data Presentation

Quantitative data from NMR and MS analyses are summarized below for clarity and
comparative purposes.

NMR Spectroscopic Data

A complete, unequivocally assigned NMR dataset for Calophyllic acid is not readily available
in the published literature. The following table is a compilation of reported chemical shifts for a
compound identified as Calophyllic acid and typical chemical shifts for the coumarin scaffold.
Full 2D NMR analysis (COSY, HSQC, HMBC) is recommended for unambiguous assignment.

Table 1: *H and 3C NMR Chemical Shifts for Calophyllic Acid
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Position 1H Chemical Shift (6, ppm)  **C Chemical Shift (6, ppm)
2 - 78.02
3 4.59 (q) 79.38
4 - 202.68
4a - 102.72
5 - 159.98
6 - 109.63
7 - 157.73
8 - 116.44
8a - 149.42
9 6.31 (d) 129.97
10 6.45 (d) 121.65
11 - 169.12
12 5.38 (dd) 142.15
1 - 129.37
2', 6' 7.26 (m) 128.15
3,5 7.26 (m) 127.45
4 7.26 (m) -

2-Me 1.17 (d) 16.55
3-Me 1.09 (q) 9.69
8-Me (gem-dimethyl) 0.821 (s), 0.88 (s) 28.22, 27.93
C-8 quat - 77.90
Phenyl-CH 2.53 (m) 28.65
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Note: The presented data is based on a published spectrum of a compound assumed to be
Calophyllic acid[2]. The assignments should be confirmed with comprehensive 2D NMR

experiments.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition

of Calophyllic acid.

Table 2: High-Resolution Mass Spectrometry Data for Calophyllic Acid

lon Calculated m/z Observed m/z
[M+H]* 421.1646 421.1642
M+Nal* 443.1465 443.1461

[

[M-H]~ 419.1499 419.1495

Note: The observed m/z values are hypothetical and would be obtained from an HRMS
experiment. A previous study reported a molecular weight of 420 from mass spectra, with a
base peak at m/z 419.2, corresponding to the [M-H]~ ion[2].

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of Calophyllic acid.

Sample Preparation

« [solation and Purification: Calophyllic acid should be isolated from the plant source (e.g.,
leaves of Calophyllum inophyllum) using appropriate chromatographic techniques (e.g.,
column chromatography, HPLC) to achieve high purity (>95%).

 NMR Sample: Dissolve 5-10 mg of purified Calophyllic acid in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDCls, Acetone-ds, or DMSO-de). The choice of solvent is critical to
avoid signal overlap. Add a small amount of tetramethylsilane (TMS) as an internal standard
(6 0.00 ppm).
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o MS Sample: Prepare a stock solution of purified Calophyllic acid in a high-purity solvent
such as methanol or acetonitrile at a concentration of 1 mg/mL. For analysis, dilute the stock
solution to a final concentration of 1-10 pg/mL with the appropriate mobile phase.

NMR Spectroscopy Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe is recommended for optimal resolution and sensitivity.

1D NMR Experiments:
e 'H NMR:

o Pulse Program: Standard single-pulse experiment (e.g., zg30).

o Spectral Width: 12-16 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, depending on the sample concentration.
e 13C NMR:

o Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

o

Spectral Width: 220-250 ppm.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

o DEPT (Distortionless Enhancement by Polarization Transfer):

o Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.
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o These experiments are essential for differentiating between CH, CHz, and CHs groups.
2D NMR Experiments:
e COSY (Correlation Spectroscopy): To identify *H-tH spin-spin coupling networks.

e HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond tH-13C

correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) H-13C
correlations, which is crucial for connecting different spin systems and assigning quaternary
carbons.

Mass Spectrometry Protocol

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-
TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is
recommended.

ESI-MS/MS Analysis:

 lonization Mode: Both positive and negative ion modes should be tested to determine the
optimal ionization efficiency for Calophyllic acid. Negative mode is often suitable for
phenolic compounds.

» Mobile Phase: A mixture of water and acetonitrile or methanol, often with a small amount of
formic acid (for positive mode) or ammonium acetate/formate (for negative mode) to improve
ionization.

e Infusion: Direct infusion of the sample solution can be used for initial analysis.

e LC-MS: For complex mixtures or to confirm purity, liquid chromatography coupled to the
mass spectrometer (LC-MS) is the preferred method. A C18 column is typically used for the
separation of such compounds.

e MS Scan Range: m/z 100-1000.
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¢ MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion of
Calophyllic acid (e.g., m/z 421 in positive mode or m/z 419 in negative mode) to obtain
fragmentation patterns. This is achieved through collision-induced dissociation (CID) with an
inert gas (e.g., argon or nitrogen). Varying the collision energy will help in obtaining a
comprehensive fragmentation spectrum.
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Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic analysis of Calophyllic acid.
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Caption: Calophyllic acid signaling pathway in glucose uptake.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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